2-Amino-6-chloronicotinonitrile

Ecto-5'-nucleotidase CD73 Immuno-oncology

Research Pain Point: Inconsistent reactivity and unverified biological activity from generic nicotinonitrile analogs can derail kinase inhibitor optimization programs. Solution: This 2-amino-6-chloro derivative provides a validated, reproducible starting point: - Potency Benchmark: Confirmed Ki of 101 nM against rat CD73, offering a 1.5x potency advantage over the 6-fluoro analog. - Synthetic Utility: The 6-chloro substituent acts as a labile handle for efficient nucleophilic aromatic substitution, enabling rapid focused library synthesis. - Supply Chain Integrity: Batch-to-batch consistency guarantees reliable SAR data, minimizing procurement risk for long-term medicinal chemistry campaigns.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 52471-07-5
Cat. No. B1287741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloronicotinonitrile
CAS52471-07-5
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C#N)N)Cl
InChIInChI=1S/C6H4ClN3/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,(H2,9,10)
InChIKeyDRPHIMYWMOWYFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-chloronicotinonitrile: Scaffold for Enzyme Inhibition & Heterocyclic Synthesis


2-Amino-6-chloronicotinonitrile (CAS 52471-07-5) is a bifunctional pyridine derivative, characterized by an amino group at the 2-position, a chlorine atom at the 6-position, and a nitrile group at the 3-position [1]. This specific arrangement provides a versatile scaffold, enabling its use as a key intermediate in the synthesis of complex heterocycles [2] and as a core structure in medicinal chemistry programs targeting various kinases and other enzymes. Its unique substitution pattern offers a distinct reactivity profile compared to other halogenated or unsubstituted nicotinonitrile analogs, providing a quantifiable advantage in specific research and industrial applications [3].

Scaffold Bifunctional pyridine for enzyme inhibitor synthesis
Key Handle 6-Cl enables SNAr diversification
Research Context Kinase, CD73, A2A receptor probe development

2-Amino-6-chloronicotinonitrile: Why Substitution with Analogs Fails


In the 2-aminonicotinonitrile series, even minor substitutions lead to significant, quantifiable divergences in biological activity and chemical reactivity. A direct comparison reveals that altering the halogen at the 6-position, for example, results in a measurable difference in enzyme inhibition potency. While the 2-amino-6-chloro derivative demonstrates a Ki of 101 nM against rat ecto-5'-nucleotidase (CD73), the structurally similar 2-amino-6-fluoro analog shows a Ki of 150 nM against the same target, representing a 1.5-fold difference in potency [1]. Furthermore, class-level SAR studies confirm that the presence and nature of a substituent at the 6-position (e.g., chloro vs. furyl vs. phenyl) are critical for modulating target affinity and selectivity, making generic substitution a high-risk approach for projects requiring specific and reproducible outcomes [2].

Halogen-dependent affinity 6-position Cl vs F substitution alters target engagement profile and may shift potency context
6-Substituent requirement Presence and nature of 6-substituent critical for receptor affinity; unsubstituted or alternative analogs may not replicate activity

2-Amino-6-chloronicotinonitrile: Quantitative Selection Guide


Superior CD73 Inhibition vs 6-Fluoro Analog

In a direct, quantitative comparison, 2-Amino-6-chloronicotinonitrile demonstrates superior potency as an ecto-5'-nucleotidase (CD73) inhibitor compared to the 6-fluoro analog, PSB-0963. The chloro-substituted compound exhibits a lower inhibition constant (Ki) against the rat enzyme, indicating a stronger binding affinity [1].

CD73 Inhibition: 6-Cl vs 6-F
Head-to-head
6-Cl Ki 101 nM vs 6-F Ki 150 nM
1.5-fold difference
Supports CD73 inhibitor SAR context
Rat ecto-5′-nucleotidase, COS7 cell assay
Ecto-5'-nucleotidase CD73 Immuno-oncology Enzyme Inhibition

SNAr Reactivity Advantage at 6-Chloro Position

The 6-chloro substituent provides a quantifiable advantage in synthetic utility compared to other halogens. While the 6-fluoro analog (as in PSB-0963) is also active, the 6-chloro group is more labile, making it a superior leaving group for nucleophilic aromatic substitution (SNAr) reactions. This facilitates the efficient introduction of diverse nucleophiles (e.g., amines, thiols, alkoxides) to generate focused libraries of 6-substituted analogs, a key step in lead optimization [1].

SNAr Reactivity: Cl vs F
Class-level
Cl is good leaving group; F is poor
Enables C6 diversification via nucleophilic aromatic substitution
Class-level leaving group ability comparison
Medicinal Chemistry Synthetic Methodology Heterocyclic Synthesis Building Block

A2A Adenosine Receptor Antagonism Motif

SAR studies on the 2-aminonicotinonitrile scaffold have established that specific substitution patterns are required for high-affinity A2A adenosine receptor antagonism. The core 2-amino-3-carbonitrile motif is essential, but the presence of a 6-substituent, such as a chloro group, is a validated starting point for optimization. Class-level data indicates that a 6-furyl group is beneficial for affinity over a phenyl group, and the 6-chloro variant serves as a key intermediate for introducing such favorable motifs via SNAr chemistry [1].

A2A Antagonist Motif
Class-level
6-Cl handle enables 6-furyl analog synthesis
Supports A2A antagonist lead optimization
Binding affinity data from class-level SAR
A2A Adenosine Receptor GPCR CNS Immuno-oncology

2-Amino-6-chloronicotinonitrile: Target Research Applications


CD73 Inhibitor Optimization for Immuno-Oncology

Procure 2-Amino-6-chloronicotinonitrile for structure-activity relationship (SAR) campaigns aimed at optimizing ecto-5'-nucleotidase (CD73) inhibitors. The compound's verified 101 nM Ki against rat CD73 provides a 1.5-fold potency advantage over the 6-fluoro analog, PSB-0963 [1]. This makes it the superior starting point for medicinal chemistry efforts seeking to enhance target engagement and develop novel immunotherapies.

A2A Adenosine Receptor Antagonist Diversification

Utilize 2-Amino-6-chloronicotinonitrile as a modular scaffold to generate focused libraries of A2A adenosine receptor antagonists. Its 6-chloro substituent is a strategically positioned, labile leaving group, enabling efficient nucleophilic aromatic substitution to install the 6-furyl or other heteroaryl moieties that SAR studies have shown to be critical for high receptor affinity [1]. This approach is more synthetically tractable and cost-effective than de novo synthesis of each analog.

Multi-Targeted Kinase Probe Development

The 2-aminonicotinonitrile core is a recognized scaffold for kinase inhibition [1]. 2-Amino-6-chloronicotinonitrile's specific halogenation pattern provides a unique electronic and steric profile, making it a valuable probe for exploring kinase selectivity. The chlorine atom serves as both a pharmacophore element and a synthetic handle, allowing for rapid exploration of chemical space around the 6-position to identify novel chemotypes with activity against a panel of oncogenic kinases, including RET, IKK, and EGFR.

Application
Selection Property
Validation Focus
CD73 inhibitor SAR campaigns
Halogen-substitution affinity context
Ecto-5′-nucleotidase inhibition assay review
A2A antagonist library synthesis
6-Cl leaving-group utility
Synthetic route feasibility review
Kinase probe development
Scaffold-based kinase selectivity review
Kinase panel profiling validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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